molecular formula C13H26O B13162535 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol

1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol

Cat. No.: B13162535
M. Wt: 198.34 g/mol
InChI Key: PTYDAFOFAGCRSI-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group and a 2-methylbutan-2-yl group, along with a hydroxyl group attached to the first carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reduction. The process typically includes:

    Step 1: Alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride.

    Step 2: Further alkylation with 2-methylbutan-2-yl bromide.

    Step 3: Reduction of the resulting ketone using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic regions may interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as:

  • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
  • 4-Cyclohexyl-2-methylbutan-2-ol

Uniqueness:

  • The presence of both an ethyl group and a 2-methylbutan-2-yl group on the cyclohexane ring makes this compound unique in terms of its steric and electronic properties, which can influence its reactivity and interactions with other molecules.

By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

1-ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H26O/c1-5-12(3,4)11-7-9-13(14,6-2)10-8-11/h11,14H,5-10H2,1-4H3

InChI Key

PTYDAFOFAGCRSI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C(C)(C)CC)O

Origin of Product

United States

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